molecular formula C8H8ClN3O2 B8550271 1-Azido-5-chloro-2,4-dimethoxybenzene CAS No. 820232-71-1

1-Azido-5-chloro-2,4-dimethoxybenzene

Cat. No. B8550271
CAS RN: 820232-71-1
M. Wt: 213.62 g/mol
InChI Key: LQCMHCQMNRYZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azido-5-chloro-2,4-dimethoxybenzene is a useful research compound. Its molecular formula is C8H8ClN3O2 and its molecular weight is 213.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Azido-5-chloro-2,4-dimethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Azido-5-chloro-2,4-dimethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

820232-71-1

Product Name

1-Azido-5-chloro-2,4-dimethoxybenzene

Molecular Formula

C8H8ClN3O2

Molecular Weight

213.62 g/mol

IUPAC Name

1-azido-5-chloro-2,4-dimethoxybenzene

InChI

InChI=1S/C8H8ClN3O2/c1-13-7-4-8(14-2)6(11-12-10)3-5(7)9/h3-4H,1-2H3

InChI Key

LQCMHCQMNRYZCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N=[N+]=[N-])Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of concentrated H2SO4 (5 mL) in water (15 mL), 5-chloro-2,4-dimethoxy-phenylamine (3 g, 16 mmol) was added, resulting a deep purple suspension. More water (15 mL) was then added and the mixture was cooled and stirred vigorously at 0° C. in an ice-salt bath. A solution of sodium nitrite (1.2 g, 17.4 mmol) in water (5 mL) was added slowly and a brown solution was obtained. This solution was stirred at this temperature for an hour. After that, a solution of sodium azide (1.2 g, 18.5 mmol) in water (10 mL) was followed and the solution turned grey. This solution was then stirred for an hour. The grey precipitations (1.0 g, 30%) formed were collected, washed with water and dried. Yellow solids formed in the filtrate were also collected, washed and dried. The second crop (1.47 g, 43%) turned to light grey quickly.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

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